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Compound of Interest

Compound Name: 1-(Hydroxymethyl)cyclohexanol

Cat. No.: B3048127

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-
(Hydroxymethyl)cyclohexanol, a key intermediate in various chemical syntheses. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity

assessment, and structural elucidation.

Spectroscopic Data Summary

The empirical formula for 1-(Hydroxymethyl)cyclohexanol is C7H1402 with a molecular
weight of 130.18 g/mol . The following tables summarize the key spectral data obtained for this
compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (300 MHz, CDCls)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
1.25-1.70 broad m 10H (CH2)s
2.12 S 1H OH
2.37 t(J =6 Hz) 1H OH
3.45 d (J =6 Hz) 2H CH20H
13C NMR

While a published reference to the 3C NMR spectrum of 1-(Hydroxymethyl)cyclohexanol
exists, specific chemical shift data is not readily available in public spectral databases as of the
last update of this document. Researchers are advised to acquire this data experimentally for
detailed structural analysis.

Infrared (IR) Spectroscopy

IR (KBr) cm~1
Wavenumber (cm~12) Intensity Assignment
3700-3020 strong O-H stretch
2920 strong C-H stretch (aliphatic)
2845 strong C-H stretch (aliphatic)

Mass Spectrometry (MS)

MS (24 eV)
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miz Relative Intensity (%) Assighment
130 (M¥) 0.3 Molecular lon
99 100 [M - CH20H]*
81 67 [M - CH20H - H20]*

High-Resolution Mass Spectrum (HRMS)
e Calculated for C7H1402: 130.0994
e Found: 130.0969.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Objective: To obtain high-resolution *H and *3C NMR spectra for the structural elucidation of 1-
(Hydroxymethyl)cyclohexanol.

Materials:

1-(Hydroxymethyl)cyclohexanol sample

Deuterated chloroform (CDCls) with 0.03% (v/v) tetramethylsilane (TMS)

NMR tube (5 mm)

NMR spectrometer (e.g., 300 MHz or higher)
Procedure:

o Sample Preparation: Dissolve approximately 10-20 mg of 1-(Hydroxymethyl)cyclohexanol
in about 0.6-0.7 mL of CDCIs containing TMS in a clean, dry NMR tube.
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e Instrument Setup:
o Insert the sample tube into the NMR spectrometer.
o Lock the spectrometer on the deuterium signal of CDCls.
o Shim the magnetic field to achieve optimal homogeneity.
e 'H NMR Acquisition:
o Acquire the H NMR spectrum using a standard single-pulse sequence.

o Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2
seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-
noise ratio.

e 13C NMR Acquisition:
o Acquire the 133C NMR spectrum using a proton-decoupled pulse sequence.

o Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5
seconds, and a larger number of scans (e.g., 1024 or more) to compensate for the lower
natural abundance of 3C.

» Data Processing:
o Apply Fourier transformation to the acquired free induction decays (FIDs).
o Phase and baseline correct the resulting spectra.

o Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both *H and 13C
spectra.

o Integrate the signals in the *H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 1-(Hydroxymethyl)cyclohexanol using
IR spectroscopy.
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Materials:

1-(Hydroxymethyl)cyclohexanol sample

Potassium bromide (KBr), spectroscopy grade, dried

Agate mortar and pestle

Pellet press

FTIR spectrometer
Procedure:
o Sample Preparation (KBr Pellet Method):

o Place a small amount (1-2 mg) of the 1-(Hydroxymethyl)cyclohexanol sample in a
clean, dry agate mortar.

o Add approximately 100-200 mg of dry KBr powder.
o Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
o Transfer a portion of the powder into the pellet die.

o Press the powder under high pressure (typically 8-10 tons) for several minutes to form a
transparent or translucent pellet.

e Spectrum Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Acquire a background spectrum of the empty sample compartment.
o Acquire the sample spectrum over the range of 4000-400 cm™1,

o Data Analysis:
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o lIdentify the characteristic absorption bands and assign them to the corresponding
functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-
(Hydroxymethyl)cyclohexanol.

Materials:
e 1-(Hydroxymethyl)cyclohexanol sample
e Mass spectrometer with an electron ionization (EI) source
 Volatile solvent (e.g., methanol or dichloromethane)
Procedure:
e Sample Introduction:
o Dissolve a small amount of the sample in a suitable volatile solvent.

o Introduce the sample into the ion source of the mass spectrometer, typically via direct
insertion probe or gas chromatography inlet.

e lonization:
o lonize the sample using electron ionization (El) with a standard electron energy of 24 eV.
e Mass Analysis:

o Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass
analyzer (e.g., quadrupole or time-of-flight).

e Detection:
o Detect the ions and record the mass spectrum.

e Data Analysis:
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o Identify the molecular ion peak (M*) to determine the molecular weight.

o Analyze the fragmentation pattern to identify characteristic fragment ions, which can
provide structural information.

o For high-resolution mass spectrometry (HRMS), determine the exact mass to confirm the
elemental composition.

Visualizations
Molecular Structure and Key Spectral Correlations

The following diagram illustrates the structure of 1-(Hydroxymethyl)cyclohexanol and
highlights the protons and key functional groups that correspond to the observed spectral data.
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1-(Hydroxymethyl)cyclohexanol Structure

1-(Hydroxymethyl)cyclohexanol Structure
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Caption: Molecular structure of 1-(Hydroxymethyl)cyclohexanol with spectral correlations.

Workflow for Spectroscopic Analysis
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The following diagram outlines the logical workflow for the complete spectroscopic
characterization of 1-(Hydroxymethyl)cyclohexanol.

Spectroscopic Analysis Workflow
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Caption: Workflow for the spectroscopic analysis of 1-(Hydroxymethyl)cyclohexanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3048127#1-hydroxymethyl-cyclohexanol-spectral-
data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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